6-hydrazinylquinoxaline
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Overview
Description
6-Hydrazinylquinoxaline is a chemical compound belonging to the quinoxaline family, characterized by a quinoxaline ring substituted with a hydrazinyl group at the sixth position
Mechanism of Action
Target of Action
6-Hydrazinylquinoxaline and its derivatives have been found to exhibit promising antifungal and anticancer properties . The primary targets of these compounds include various strains of Candida and Aspergillus species, which are common causes of fungal infections . In the context of cancer, these compounds have been associated with the inhibition of Histone Deacetylase (HDAC) , a class of enzymes that play a crucial role in the regulation of gene expression .
Mode of Action
The interaction of this compound with its targets results in significant changes in their biological activities. For instance, in the case of fungal infections, this compound has shown effectiveness against various reference strains of Candida species . As for cancer, it has been found to inhibit HDAC, which can lead to the suppression of tumor growth .
Biochemical Pathways
The biochemical pathways affected by this compound involve the regulation of gene expression. By inhibiting HDAC, this compound can alter the acetylation status of histones, thereby affecting the structure of the chromatin and the accessibility of the DNA for transcription . This can lead to changes in gene expression that may result in the induction of cell cycle arrest and apoptosis, two key processes in the control of cancer growth .
Result of Action
The action of this compound leads to molecular and cellular effects that contribute to its antifungal and anticancer activities. For instance, it has demonstrated effectiveness against various strains of Candida species . In the context of cancer, it has shown the ability to induce cell cycle arrest and apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
6-hydrazinylquinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the A2B receptor, where it acts as an antagonist . This interaction is crucial for its potential anticancer activity, as A2B receptor antagonism has been correlated with anticancer effects . Additionally, this compound has been shown to interact with other biomolecules, influencing their activity and stability.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce cytotoxic effects on cancer cell lines, such as MDA-MB 231 . This cytotoxicity is likely due to its ability to interfere with critical cellular processes, leading to cell death. Furthermore, this compound can modulate gene expression, resulting in altered cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an A2B receptor antagonist, it binds to the receptor and inhibits its activity, leading to downstream effects that contribute to its anticancer properties . Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained effects on cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation, which can influence its activity and effectiveness. For example, efficient transport and distribution to target tissues are essential for its anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydrazinylquinoxaline typically involves the reaction of quinoxaline derivatives with hydrazine. One common method includes the reaction of 6-chloroquinoxaline with hydrazine hydrate under reflux conditions. The reaction proceeds as follows: [ \text{6-chloroquinoxaline} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Hydrazinylquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
6-Hydrazinylquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
- 2-Hydrazinylquinoxaline
- 3-Hydrazinylquinoxaline
- 6-Chloroquinoxaline
Comparison: 6-Hydrazinylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties Compared to 2-hydrazinylquinoxaline and 3-hydrazinylquinoxaline, the position of the hydrazinyl group in this compound affects its reactivity and interaction with biological targets
Properties
CAS No. |
1184281-13-7 |
---|---|
Molecular Formula |
C8H8N4 |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
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